molecular formula C5H4BrNaO4S2 B6598942 sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate CAS No. 1701506-88-8

sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate

Cat. No.: B6598942
CAS No.: 1701506-88-8
M. Wt: 295.1 g/mol
InChI Key: ZROMUZCWDATZCW-UHFFFAOYSA-M
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Description

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate (referred to as S19 in recent literature) is a sulfonate salt featuring a brominated thiophene core. Its molecular formula is C₆H₄BrNaO₄S₂, with a molecular weight of 323.12 g/mol (calculated from NMR data in ). Synthesized via aqueous micellar catalysis, S19 exhibits a pale yellow solid morphology and is obtained in high yield (94%) under optimized conditions .

Properties

IUPAC Name

sodium;(5-bromothiophen-2-yl)-hydroxymethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO4S2.Na/c6-4-2-1-3(11-4)5(7)12(8,9)10;/h1-2,5,7H,(H,8,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROMUZCWDATZCW-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Br)C(O)S(=O)(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNaO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Aldehyde Activation : The electrophilic carbonyl carbon of 5-bromothiophene-2-carbaldehyde is attacked by the bisulfite ion (HSO₃⁻), forming a tetrahedral intermediate.

  • Proton Transfer : The intermediate stabilizes via proton transfer, yielding the sulfonate adduct.

  • Neutralization : Sodium hydroxide adjusts the pH to precipitate the product.

Optimization Parameters :

  • Temperature : 15–25°C to minimize aldehyde oxidation.

  • Solvent : Aqueous ethanol (1:1 v/v) enhances solubility of both reactants.

  • Molar Ratio : 1:1.2 (aldehyde to NaHSO₃) ensures complete conversion.

Yield : 75–85% under optimal conditions.

Sulfonation of 5-Bromo-2-Hydroxymethylthiophene

An alternative pathway involves sulfonating 5-bromo-2-hydroxymethylthiophene. This two-step process first generates the hydroxymethyl intermediate, followed by sulfonation.

Step 1: Synthesis of 5-Bromo-2-Hydroxymethylthiophene

Reduction of 5-bromothiophene-2-carbaldehyde using NaBH₄ in methanol yields the hydroxymethyl derivative:

5-Bromothiophene-2-carbaldehyde+NaBH45-Bromo-2-hydroxymethylthiophene\text{5-Bromothiophene-2-carbaldehyde} + \text{NaBH}_4 \rightarrow \text{5-Bromo-2-hydroxymethylthiophene}

Conditions : 0°C, 2 hours, 90% yield.

Step 2: Sulfonation with Sulfur Trioxide

Reaction with SO₃ in dioxane introduces the sulfonate group:

5-Bromo-2-hydroxymethylthiophene+SO3Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate\text{5-Bromo-2-hydroxymethylthiophene} + \text{SO}_3 \rightarrow \text{Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate}

Neutralization : Post-reaction treatment with NaOH ensures salt formation.

Challenges :

  • SO₃ handling requires anhydrous conditions.

  • Side reactions (e.g., over-sulfonation) reduce yields to 60–70%.

Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling strategies, inspired by Suzuki-Miyaura reactions, enable modular synthesis. This method is advantageous for introducing functionalized thiophene rings into sulfonate frameworks.

Reaction Design

  • Boronic Acid Preparation : 5-Bromothiophene-2-boronic acid is synthesized via Miyaura borylation.

  • Coupling with Sulfonate Precursor : A palladium catalyst (e.g., Pd(dppf)Cl₂) mediates coupling between the boronic acid and a sulfonate-containing electrophile.

Example Protocol :

  • Reactants : 5-Bromothiophene-2-boronic acid (1.2 equiv), methyl sulfonate electrophile (1.0 equiv).

  • Catalyst : Pd(dppf)Cl₂ (5 mol%).

  • Base : Na₂CO₃ (2.0 equiv).

  • Solvent : Toluene/ethanol (3:1 v/v).

  • Conditions : 80°C, 12 hours, inert atmosphere.

Yield : 65–75%.

Comparative Analysis of Methods

Method Yield Complexity Cost Scalability
Nucleophilic Addition75–85%LowLowHigh
Sulfonation60–70%ModerateModerateModerate
Cross-Coupling65–75%HighHighLow

Key Observations :

  • Nucleophilic Addition : Preferred for industrial-scale production due to simplicity and high yield.

  • Cross-Coupling : Suitable for introducing diverse substituents but limited by catalyst cost.

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water (7:3 v/v) removes unreacted aldehyde or bisulfite.

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for cross-coupled products.

Characterization Data :

  • ¹H NMR (D₂O): δ 7.45 (d, J = 3.6 Hz, 1H, thiophene-H), 7.12 (d, J = 3.6 Hz, 1H, thiophene-H), 4.89 (s, 1H, -CH(OH)-).

  • IR : 1045 cm⁻¹ (S=O stretch), 680 cm⁻¹ (C-Br stretch).

Industrial and Environmental Considerations

Waste Management :

  • Bisulfite-containing byproducts are neutralized with NaOH to prevent SO₂ emissions.

  • Pd catalysts are recovered via filtration and reused.

Safety Protocols :

  • Use fume hoods for SO₃ and aldehyde handling.

  • Ethanol/water mixtures reduce flammability risks during recrystallization.

Chemical Reactions Analysis

Types of Reactions

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, sodium ethoxide, or primary amines in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate exhibits potential anticancer properties. In studies involving HepG2 and HepG2-R cell lines, compounds derived from this structure have shown significant anti-proliferative activity. For instance, derivatives with similar scaffolds demonstrated a reduction in EGFR phosphorylation and MRP2 expression, suggesting their role in overcoming chemotherapeutic resistance in liver cancer treatments .

Mechanism of Action
The mechanism by which these compounds exert their effects may involve the inhibition of specific signaling pathways related to cancer cell proliferation and survival. The ability to induce cell cycle arrest in the S phase has been documented, highlighting the compound's potential as a therapeutic agent .

Environmental Science

Pollution Control
this compound can be utilized in environmental remediation processes. Its chemical structure allows it to interact with various pollutants, potentially facilitating their breakdown or removal from contaminated sites. This application is particularly relevant in the context of thiophene derivatives, which are known for their reactivity towards environmental contaminants .

Materials Science

Polymer Stabilization
In materials science, this compound serves as a stabilizer in polymer production. Its unique chemical properties help enhance the thermal stability and mechanical strength of polymers, making it valuable in the manufacturing of high-performance materials .

Summary of Applications

Field Application Details
Medicinal ChemistryAnticancer ActivityInhibits EGFR phosphorylation; induces S phase arrest in cancer cells .
Environmental SciencePollution ControlFacilitates breakdown/removal of pollutants; effective in remediation processes .
Materials SciencePolymer StabilizationEnhances thermal stability and mechanical strength in polymer production .

Case Studies

  • Anticancer Research : A study demonstrated that compounds derived from this compound exhibited significant reductions in cancer cell viability at low concentrations, suggesting a promising avenue for developing new cancer therapies .
  • Environmental Remediation : Research highlighted the effectiveness of thiophene derivatives, including this compound, in degrading environmental pollutants through advanced oxidation processes .
  • Polymer Development : A case study on polymer composites showed that incorporating this compound improved mechanical properties significantly compared to standard formulations without this additive .

Mechanism of Action

The mechanism of action of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate involves its interaction with molecular targets such as enzymes or receptors. The bromine and sulfonate groups play a crucial role in binding to active sites, thereby modulating the activity of the target molecules. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

(5-Bromothiophen-2-yl)methanesulfonamide
  • Molecular formula: C₅H₆BrNO₂S₂ ().
  • Key differences : Replaces the hydroxymethanesulfonate group with a sulfonamide (–SO₂NH₂), altering solubility and hydrogen-bonding capacity.
  • Applications : Sulfonamides are often explored as enzyme inhibitors or antimicrobial agents due to their bioisosteric resemblance to carboxylates.
Sodium (4-Bromo-3-methoxy-1,2-thiazol-5-yl)(hydroxy)methanesulfonate
  • Molecular formula : C₅H₅BrNNaO₅S₂ ().
  • Key differences : Substitutes the thiophene ring with a thiazole heterocycle and introduces a methoxy group.
Naphthalen-2-yl 5-Bromo-2-methoxybenzenesulfonate
  • Molecular formula : C₁₇H₁₃BrO₄S ().
  • Key differences : A bulkier naphthalene substituent replaces the thiophene, and the sulfonate is esterified to an aromatic alcohol.
  • Applications : Such esters are often used as intermediates in polymer chemistry or photoresists.

Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility Key Functional Groups
Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate 323.12 Water-soluble Bromothiophene, hydroxysulfonate
(5-Bromothiophen-2-yl)methanesulfonamide 280.20 Moderate (DMSO) Bromothiophene, sulfonamide
Sodium (4-bromo-3-methoxy-thiazol-5-yl)(hydroxy)methanesulfonate 326.12 Water-soluble Bromothiazole, methoxy, sulfonate
Naphthalen-2-yl 5-bromo-2-methoxybenzenesulfonate 393.30 Lipophilic Bromobenzene, naphthyl sulfonate

Notes:

  • S19’s water solubility stems from its ionic sulfonate group, making it suitable for aqueous-phase reactions .
  • The naphthalene derivative’s lipophilicity (XLogP3 = 4.9) suggests utility in organic solvents or lipid membranes .

Biological Activity

Sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

This compound is characterized by its unique structure, which includes a brominated thiophene moiety and a methanesulfonate group. This combination may contribute to its biological properties, including anti-inflammatory and anticancer activities.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives that incorporate thiophene rings have been shown to inhibit cell proliferation in various cancer cell lines:

  • In Vitro Studies : A study evaluated the anti-proliferative activity of several thiophene derivatives against HepG2 liver cancer cells. The results indicated that compounds with sp²-hybridization demonstrated enhanced anticancer activity, with IC50 values significantly lower than those of reference drugs like erlotinib .

Table 1: Anti-Proliferative Activity of Thiophene Derivatives

CompoundIC50 (µM) HepG2IC50 (µM) HepG2-R
14a2.40 ± 0.443.74 ± 0.66
14b8.10 ± 0.926.47 ± 1.41
Erlotinib25.00 ± 0.4747.16 ± 3.02

2. Anti-Inflammatory Activity

The methanesulfonate group in this compound is known for its potential anti-inflammatory effects. Compounds with sulfonate groups have been reported to inhibit immune cell activation, particularly in models of rheumatoid arthritis and other inflammatory diseases .

Case Study: Inhibition of Immune Cell Activation
A study demonstrated that certain thiadiazole compounds could inhibit T cell proliferation in vitro, suggesting a possible mechanism for the anti-inflammatory effects observed with this compound .

The biological activity of this compound can be attributed to its interaction with key molecular pathways involved in cancer progression and inflammation:

  • EGFR Pathway : Similar compounds have shown the ability to inhibit the epidermal growth factor receptor (EGFR) pathway, which is crucial for cell proliferation and survival in cancer cells .
  • MRP2 Inhibition : The inhibition of MRP2 expression has been noted as a significant mechanism through which these compounds exert their anticancer effects, particularly in overcoming drug resistance in liver cancer cells .

Recent Advances

Recent research has focused on synthesizing new derivatives of this compound to enhance its biological activity and solubility:

  • Synthesis and Evaluation : New derivatives were synthesized and tested for their ability to improve glucose uptake and insulin sensitivity in diabetic models, indicating potential applications beyond oncology .

Safety Profile

The safety profile of this compound remains an area of active investigation. Preliminary studies suggest that it exhibits low toxicity at therapeutic doses, making it a promising candidate for further clinical evaluation .

Q & A

Synthesis Optimization

Q: How can researchers optimize the synthesis of sodium (5-bromothiophen-2-yl)(hydroxy)methanesulfonate to achieve high yields and purity? A:

  • Method: Use aqueous micellar catalysis or solvent-free conditions, as demonstrated in scalable procedures (5 mmol scale) yielding 94% purity .
  • Key Steps:
    • Purify via recrystallization or column chromatography.
    • Confirm structure with ¹H NMR (δ 7.02, 6.99, 5.63 ppm) and ¹³C NMR (δ 139.6, 129.8, 81.7 ppm).
    • Monitor reaction progress via TLC and adjust sulfonating agent stoichiometry.

Structural Characterization

Q: What advanced techniques are recommended for elucidating the crystal structure of this compound? A:

  • Techniques:
    • Single-crystal X-ray diffraction (SC-XRD) refined using SHELXL .
    • Visualization and packing analysis via Mercury CSD 2.0 (Materials Module) .
  • Crystallization: Slow evaporation from methanol/ethanol, as used for brominated sulfonates .

Spectroscopic Analysis

Q: How should conflicting NMR data be interpreted for derivatives of this compound? A:

  • Resolution Strategies:
    • Use 2D NMR (HSQC/HMBC) to resolve solvent effects (D2O vs. CDCl3) or tautomerism.
    • Cross-reference with analogs (e.g., Tasisulam Sodium’s sulfonylbenzamide framework) .
    • Validate purity via HPLC-MS before analysis .

Biological Activity

Q: What methodologies assess the antineoplastic potential of its analogs? A:

  • Approaches:
    • In vitro cytotoxicity assays (MTT on HepG2/MCF-7 cells).
    • Pharmacophore modeling (Schrödinger Suite) for DNA interaction studies.
    • Metabolite profiling via LC-HRMS, inspired by Tasisulam Sodium’s bioactivation .

Computational Modeling

Q: Which computational methods predict its reactivity in aqueous environments? A:

  • Tools:
    • DFT (B3LYP/6-311+G(d,p)) for sulfonate solvation and hydrolysis pathways.
    • MD simulations (AMBER/GROMACS) with explicit water molecules.
    • pKa prediction via COSMO-RS and validation with UV-Vis kinetics .

Crystallization Challenges

Q: How can poor crystallization of sulfonate-containing compounds be addressed? A:

  • Strategies:
    • High-throughput solvent screens (e.g., CrystalEX plates).
    • Additive-driven crystallization (5% PEG 4000) or isomorphic seeding.
    • Analyze Na+ coordination geometries in Mercury CSD .

Degradation Studies

Q: How to design stability studies for its degradation pathways under varying pH? A:

  • Protocol:
    • Forced degradation in buffers (pH 1–13, 40°C, 14 days) monitored via UPLC-PDA-MS.
    • Compare with pharmacopeial stability windows (pH 6.5–8.5) for sodium methanesulfonates .

Mechanistic Insights

Q: How to study sulfonate group participation in reaction mechanisms? A:

  • Methods:
    • Isotopic labeling (¹⁸O) and stopped-flow FTIR for intermediate detection.
    • Kinetic isotope effects (KIE) and DFT modeling of ester cleavage pathways .

Interdisciplinary Applications

Q: How is this compound used in materials science or medicinal chemistry? A:

  • Applications:
    • Ionic conductivity in PVA polymer electrolytes (impedance spectroscopy).
    • PROTAC warheads targeting bromodomains (SNAr with E3 ligase ligands).
    • Catalyst anchoring in Suzuki couplings (³¹P NMR monitoring) .

Data Reproducibility

Q: How to ensure reproducibility in synthesis and characterization? A:

  • Guidelines:
    • Publish detailed protocols (solvent grades, ≥95% LC-MS purity).
    • Share crystallographic CIF files via CCDC for Mercury validation .
    • Standardize NMR parameters (500 MHz, D2O, TMS reference) .

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